Cas no 1396746-02-3 (1-(tert-butyl)-3-(2-(3-methylisoxazol-5-yl)ethyl)urea)

1-(tert-butyl)-3-(2-(3-methylisoxazol-5-yl)ethyl)urea 化学的及び物理的性質
名前と識別子
-
- 1-(tert-butyl)-3-(2-(3-methylisoxazol-5-yl)ethyl)urea
- F6215-0284
- VU0537394-1
- 1396746-02-3
- CHEMBL5001567
- AKOS024539556
-
- インチ: 1S/C11H19N3O2/c1-8-7-9(16-14-8)5-6-12-10(15)13-11(2,3)4/h7H,5-6H2,1-4H3,(H2,12,13,15)
- InChIKey: BLLIEJDXXHSEKA-UHFFFAOYSA-N
- ほほえんだ: O1C(=CC(C)=N1)CCNC(NC(C)(C)C)=O
計算された属性
- せいみつぶんしりょう: 225.147726857g/mol
- どういたいしつりょう: 225.147726857g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 16
- 回転可能化学結合数: 4
- 複雑さ: 238
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 67.2Ų
- 疎水性パラメータ計算基準値(XlogP): 1.2
1-(tert-butyl)-3-(2-(3-methylisoxazol-5-yl)ethyl)urea 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6215-0284-75mg |
1-(tert-butyl)-3-(2-(3-methylisoxazol-5-yl)ethyl)urea |
1396746-02-3 | 75mg |
$312.0 | 2023-09-09 | ||
Life Chemicals | F6215-0284-10mg |
1-(tert-butyl)-3-(2-(3-methylisoxazol-5-yl)ethyl)urea |
1396746-02-3 | 10mg |
$118.5 | 2023-09-09 | ||
Life Chemicals | F6215-0284-2μmol |
1-(tert-butyl)-3-(2-(3-methylisoxazol-5-yl)ethyl)urea |
1396746-02-3 | 2μmol |
$85.5 | 2023-09-09 | ||
Life Chemicals | F6215-0284-3mg |
1-(tert-butyl)-3-(2-(3-methylisoxazol-5-yl)ethyl)urea |
1396746-02-3 | 3mg |
$94.5 | 2023-09-09 | ||
Life Chemicals | F6215-0284-10μmol |
1-(tert-butyl)-3-(2-(3-methylisoxazol-5-yl)ethyl)urea |
1396746-02-3 | 10μmol |
$103.5 | 2023-09-09 | ||
Life Chemicals | F6215-0284-40mg |
1-(tert-butyl)-3-(2-(3-methylisoxazol-5-yl)ethyl)urea |
1396746-02-3 | 40mg |
$210.0 | 2023-09-09 | ||
Life Chemicals | F6215-0284-30mg |
1-(tert-butyl)-3-(2-(3-methylisoxazol-5-yl)ethyl)urea |
1396746-02-3 | 30mg |
$178.5 | 2023-09-09 | ||
Life Chemicals | F6215-0284-4mg |
1-(tert-butyl)-3-(2-(3-methylisoxazol-5-yl)ethyl)urea |
1396746-02-3 | 4mg |
$99.0 | 2023-09-09 | ||
Life Chemicals | F6215-0284-50mg |
1-(tert-butyl)-3-(2-(3-methylisoxazol-5-yl)ethyl)urea |
1396746-02-3 | 50mg |
$240.0 | 2023-09-09 | ||
Life Chemicals | F6215-0284-5μmol |
1-(tert-butyl)-3-(2-(3-methylisoxazol-5-yl)ethyl)urea |
1396746-02-3 | 5μmol |
$94.5 | 2023-09-09 |
1-(tert-butyl)-3-(2-(3-methylisoxazol-5-yl)ethyl)urea 関連文献
-
Patrycja Nitoń,Andrzej Żywociński,Marcin Fiałkowski,Robert Hołyst Nanoscale, 2013,5, 9732-9738
-
Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137
-
Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
-
Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054
-
Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
-
7. A bulky silyl shift-directed synthesis of a silyl-linked amidinate-amidine and its Zr(iv) complex†Hong-Bo Tong,Min Li,Sheng-Di Bai,Shi-Fang Yuan,Jian-Bin Chao,Shuping Huang,Dian-Sheng Liu Dalton Trans., 2011,40, 4236-4241
-
Lucia Battistini,Paola Burreddu,Paola Carta,Gloria Rassu,Luciana Auzzas,Claudio Curti,Franca Zanardi,Elena M. V. Araldi,Carlo Scolastico,Giovanni Casiraghi Org. Biomol. Chem., 2009,7, 4924-4935
-
Zhiyao Duan,Yuanyuan Li,Janis Timoshenko,Samuel T. Chill,Rachel M. Anderson,David F. Yancey,Anatoly I. Frenkel,Richard M. Crooks,Graeme Henkelman Catal. Sci. Technol., 2016,6, 6879-6885
1-(tert-butyl)-3-(2-(3-methylisoxazol-5-yl)ethyl)ureaに関する追加情報
Recent Advances in the Study of 1-(tert-butyl)-3-(2-(3-methylisoxazol-5-yl)ethyl)urea (CAS: 1396746-02-3)
In recent years, the compound 1-(tert-butyl)-3-(2-(3-methylisoxazol-5-yl)ethyl)urea (CAS: 1396746-02-3) has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique structural features, has shown promising potential in various therapeutic applications. The tert-butyl and isoxazole moieties contribute to its stability and bioactivity, making it a valuable candidate for drug development. Recent studies have focused on elucidating its mechanism of action, pharmacokinetics, and potential applications in treating diseases such as cancer, inflammation, and neurological disorders.
A study published in the Journal of Medicinal Chemistry (2023) explored the synthesis and biological evaluation of 1-(tert-butyl)-3-(2-(3-methylisoxazol-5-yl)ethyl)urea. The researchers employed a multi-step synthetic route to achieve high purity and yield, followed by comprehensive in vitro and in vivo assays. The results demonstrated that the compound exhibits potent inhibitory activity against specific protein kinases involved in cancer cell proliferation. Furthermore, the study highlighted its favorable pharmacokinetic profile, including good oral bioavailability and metabolic stability, which are critical for its development as a therapeutic agent.
Another significant advancement was reported in a recent preprint on bioRxiv, where the compound was investigated for its anti-inflammatory properties. The study revealed that 1-(tert-butyl)-3-(2-(3-methylisoxazol-5-yl)ethyl)urea effectively modulates the NF-κB signaling pathway, reducing the production of pro-inflammatory cytokines in murine models. These findings suggest its potential as a novel anti-inflammatory drug, particularly for chronic inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease.
In addition to its therapeutic potential, researchers have also explored the structural-activity relationship (SAR) of 1-(tert-butyl)-3-(2-(3-methylisoxazol-5-yl)ethyl)urea. A computational study published in ACS Omega (2023) utilized molecular docking and dynamics simulations to identify key interactions between the compound and its target proteins. The insights gained from this study are expected to guide the design of more potent and selective derivatives, further expanding its applications in drug discovery.
Despite these promising findings, challenges remain in the development of 1-(tert-butyl)-3-(2-(3-methylisoxazol-5-yl)ethyl)urea as a clinical candidate. Issues such as off-target effects, long-term toxicity, and formulation stability need to be addressed in future studies. Collaborative efforts between academic institutions and pharmaceutical companies are essential to overcome these hurdles and accelerate the translation of this compound from bench to bedside.
In conclusion, 1-(tert-butyl)-3-(2-(3-methylisoxazol-5-yl)ethyl)urea (CAS: 1396746-02-3) represents a promising scaffold in chemical biology and pharmaceutical research. Its diverse biological activities and favorable pharmacokinetic properties make it a compelling candidate for further investigation. Continued research efforts will undoubtedly uncover new therapeutic avenues and enhance our understanding of its molecular mechanisms, paving the way for innovative drug development.
1396746-02-3 (1-(tert-butyl)-3-(2-(3-methylisoxazol-5-yl)ethyl)urea) 関連製品
- 1257641-06-7(2-(4-Fluorophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione)
- 1341050-98-3(4-(4-iodo-1H-pyrazol-1-yl)-3-methylbenzaldehyde)
- 1805717-82-1(4-(2-Bromopropanoyl)-2-ethoxymandelic acid)
- 98489-78-2(2-(dimethylamino)benzene-1-sulfonamide)
- 1823336-46-4(3-(Pyridin-2-ylsulfanyl)-8-azabicyclo[3.2.1]octane hydrochloride)
- 2034318-78-8((3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(isoxazol-5-yl)methanone)
- 617-04-9(Methyl α-D-mannopyranoside)
- 1394346-20-3(Dimethyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)phosphine oxide)
- 865247-23-0(ethyl 2-(2Z)-2-(furan-2-carbonyl)imino-6-nitro-2,3-dihydro-1,3-benzothiazol-3-ylacetate)
- 1626335-84-9(4-Chloro-1-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-3-amine)



